molecular formula C14H9F3N2O2S B15207514 Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B15207514
M. Wt: 326.30 g/mol
InChI Key: XOOJTMRONISBSU-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and a pyrrolo[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, introduction of the trifluoromethyl group, and incorporation of the thiophene ring. Common synthetic methods include radical trifluoromethylation and nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amine-substituted pyridines .

Scientific Research Applications

Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,2-b]pyridine core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H9F3N2O2S

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 5-thiophen-2-yl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C14H9F3N2O2S/c1-21-13(20)7-6-18-12-8(14(15,16)17)5-9(19-11(7)12)10-3-2-4-22-10/h2-6,18H,1H3

InChI Key

XOOJTMRONISBSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1N=C(C=C2C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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